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Compound of Interest

Tert-butyl 4-aminoazepane-1-
Compound Name:
carboxylate

Cat. No.: B171852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound tert-butyl 4-aminoazepane-1-carboxylate (CAS No: 196613-57-7). Due to the
limited availability of complete experimental spectra in public databases, this guide combines
available experimental data with predicted spectroscopic values to offer a thorough analytical
profile. This document is intended to support researchers in the identification, characterization,
and quality control of this compound in a drug discovery and development context.

Compound Information

Identifier Value

IUPAC Name tert-butyl 4-aminoazepane-1-carboxylate
CAS Number 196613-57-7

Molecular Formula C11H22N202

Molecular Weight 214.31 g/mol

Chemical Structure O // -C-N1CCCC(N)CC1

Spectroscopic Data
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The following sections present the available and predicted spectroscopic data for tert-butyl 4-
aminoazepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted based on the chemical structure of the compound,
as detailed experimental spectra are not readily available in the reviewed literature. Predicted
chemical shifts are provided in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift (ppm)  Multiplicity Integration Assignment
~3.4-3.2 Multiplet 4H -CH2-N(Boc)-CHa2-
~3.0 Multiplet 1H -CH(NH2)
~1.9-15 Multiplet 8H Azepane ring -CHz-
1.45 Singlet 9H -C(CHs)s

1.3 (broad) Singlet 2H -NH:z

Table 2: Predicted 3C NMR Spectral Data (CDClsz, 100 MHz)

Chemical Shift (ppm) Assignment

~156 C=0 (Carbamate)
~80 -C(CHs)3

~50 -CH(NH2)

~45 -CH2-N(Boc)-CH2-
~35 Azepane ring -CHz-
~30 Azepane ring -CH2-
28.5 -C(CHs)3
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Infrared (IR) Spectroscopy

Note: The following IR data is predicted. The spectrum would be characterized by the presence
of N-H, C-H, and C=0 stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (amine)
2970 - 2860 Strong C-H stretch (aliphatic)
1680 Strong C=0 stretch (carbamate)
1590 Medium N-H bend (amine)

1470 - 1450 Medium C-H bend (alkane)

1365 Medium tert-butyl scissoring
1250 Strong C-N stretch (carbamate)
1160 Strong C-O stretch (carbamate)

Mass Spectrometry (MS)

Experimental data from various sources, including patents, indicate the following mass
spectrometric behavior.

Table 4: Experimental Mass Spectrometry Data

Technique lonization Mode Observed m/z Assignment
LC-MS ESI+ 215.1754 [M+H]*+

[M+H - CaHs]™* or
LC-MS ESI+ 159.1 )

[M+H - isobutylene]™*
LC-MS ESI+ 115.1 [M+H - Boc]*
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Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of tert-butyl 4-aminoazepane-1-carboxylate in 0.6-0.8 mL
of deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.
H NMR Acquisition:

e Spectrometer: 400 MHz

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

13C NMR Acquisition:

e Spectrometer: 100 MHz

e Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2.0 s

e Spectral Width: 0 to 200 ppm

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b171852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film):

e Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g.,
dichloromethane).

e Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:

e Spectrometer: FT-IR spectrometer.

e Scan Range: 4000 - 400 cm~2.

e Number of Scans: 16-32.

e Resolution: 4 cm~1.

e A background spectrum of the clean salt plate should be acquired and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

» Further dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.
LC-MS (ESI) Analysis:
¢ Liquid Chromatograph: A standard HPLC or UPLC system.

e Column: C18 reverse-phase column.
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» Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

e Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)
source.

e |onization Mode: Positive ion mode.
e Mass Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small
molecule like tert-butyl 4-aminoazepane-1-carboxylate.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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